

Head-to-Head In Vitro Comparison of Lenacapavir and Other Long-Acting Antiretrovirals

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Compound of Interest

Compound Name: *Lenacapavir*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the long-acting antiretroviral (ARV) **lenacapavir** with two other long-acting ARVs, cabotegravir and rilpivirine. The data presented is based on available in vitro studies and is intended to offer a comparative overview of their antiviral potency, resistance profiles, and cytotoxicity.

Antiviral Potency

The antiviral activity of **lenacapavir**, cabotegravir, and rilpivirine has been evaluated in vitro using various cell lines, with the 50% effective concentration (EC50) being a key metric for potency. The data summarized below is derived from studies utilizing MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. It is important to note that these values are from different studies and direct head-to-head comparisons in a single study are limited.

Antiretroviral	HIV-1 Strain	EC50 (nM)	Cell Line	Citation(s)
Lenacapavir	Wild-Type (IIIb)	0.105	MT-4	[1][2]
Clinical Isolates (various subtypes)	0.02 - 0.16	PBMCs	[2][3]	
Cabotegravir	Wild-Type (NL4-3)	1.3	MT-4	[4]
Rilpivirine	Wild-Type	0.51	MT-4	[5]

EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Resistance Profile

The emergence of drug resistance is a critical factor in the long-term efficacy of antiretroviral therapy. In vitro studies are conducted to select for resistant viral variants and to assess the cross-resistance profile of a drug. The following table summarizes the fold change (FC) in EC50 for **lenacapavir**, cabotegravir, and rilpivirine against specific HIV-1 mutations. A higher fold change indicates a greater loss of activity against the resistant strain.

Antiretroviral	Resistance Mutation(s)	Fold Change in EC50	Citation(s)
Lenacapavir	Q67H	1.6	[6]
N74D	9	[7]	
M66I	>1000	[8]	
Cabotegravir	E138A/G140A/G163R /Q148R	429 - 1000	
Q148R + E138K	9.5	[11]	
Rilpivirine	K103N	0.68	
Y181C	1.9 - 3.3	[5][12]	
E138K	~3	[13][14]	

In Vitro Cytotoxicity

The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of cells in a culture. A higher CC50 value is desirable, as it indicates lower toxicity to host cells. The therapeutic index (TI), calculated as CC50/EC50, is a measure of a drug's safety margin.

Antiretroviral	CC50 (μM)	Cell Line	Therapeutic Index (TI)	Citation(s)
Lenacapavir	>140,000 (Selectivity Index)	-	>140,000	[6]
Cabotegravir	Not explicitly found in a comparative context	-	-	
Rilpivirine	10	-	~25,000	

Note: **Lenacapavir**'s high selectivity index is reported, indicating a very large window between its effective and toxic concentrations.

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

A common method for determining the EC50 of antiretroviral drugs is the MT-4 cell-based assay.

1. Cell Culture and Virus Infection:

- MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates.
- Serial dilutions of the antiretroviral drugs are prepared and added to the wells.
- A laboratory-adapted strain of HIV-1 (e.g., IIIb or NL4-3) is added to the wells at a predetermined multiplicity of infection (MOI).
- Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).

2. Incubation:

- The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days to allow for viral replication.

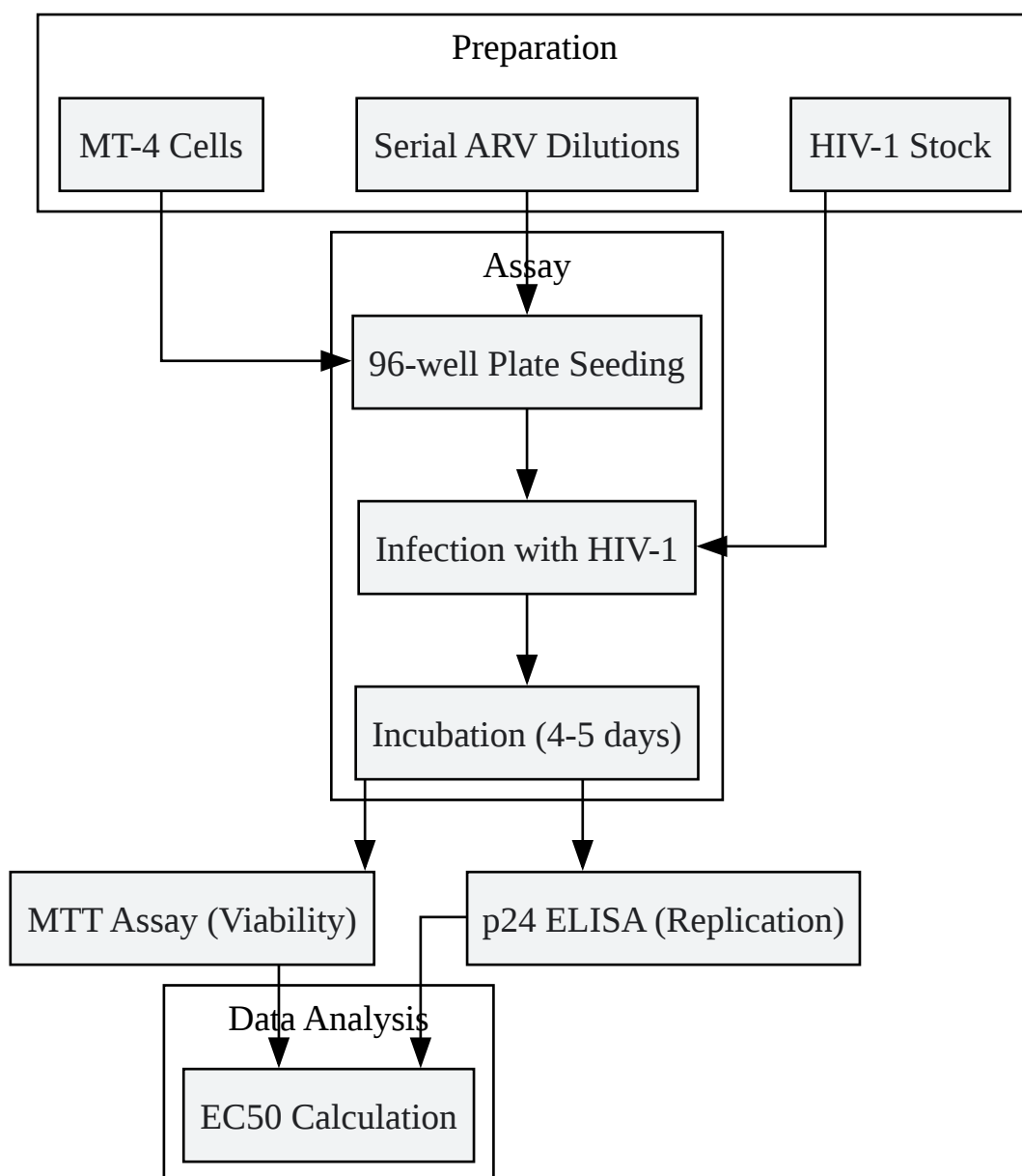
3. Measurement of Viral Replication:

- Viral replication can be quantified using several methods:
 - MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified by measuring absorbance. A decrease in cell viability corresponds to the cytopathic effect of the virus.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 is directly proportional to the level of viral replication.

4. Data Analysis:

- The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control.
- The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.



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Antiviral Activity Assay Workflow

In Vitro Resistance Selection

This protocol describes a general method for selecting HIV-1 variants with reduced susceptibility to an antiretroviral drug.

1. Virus Culture and Drug Escalation:

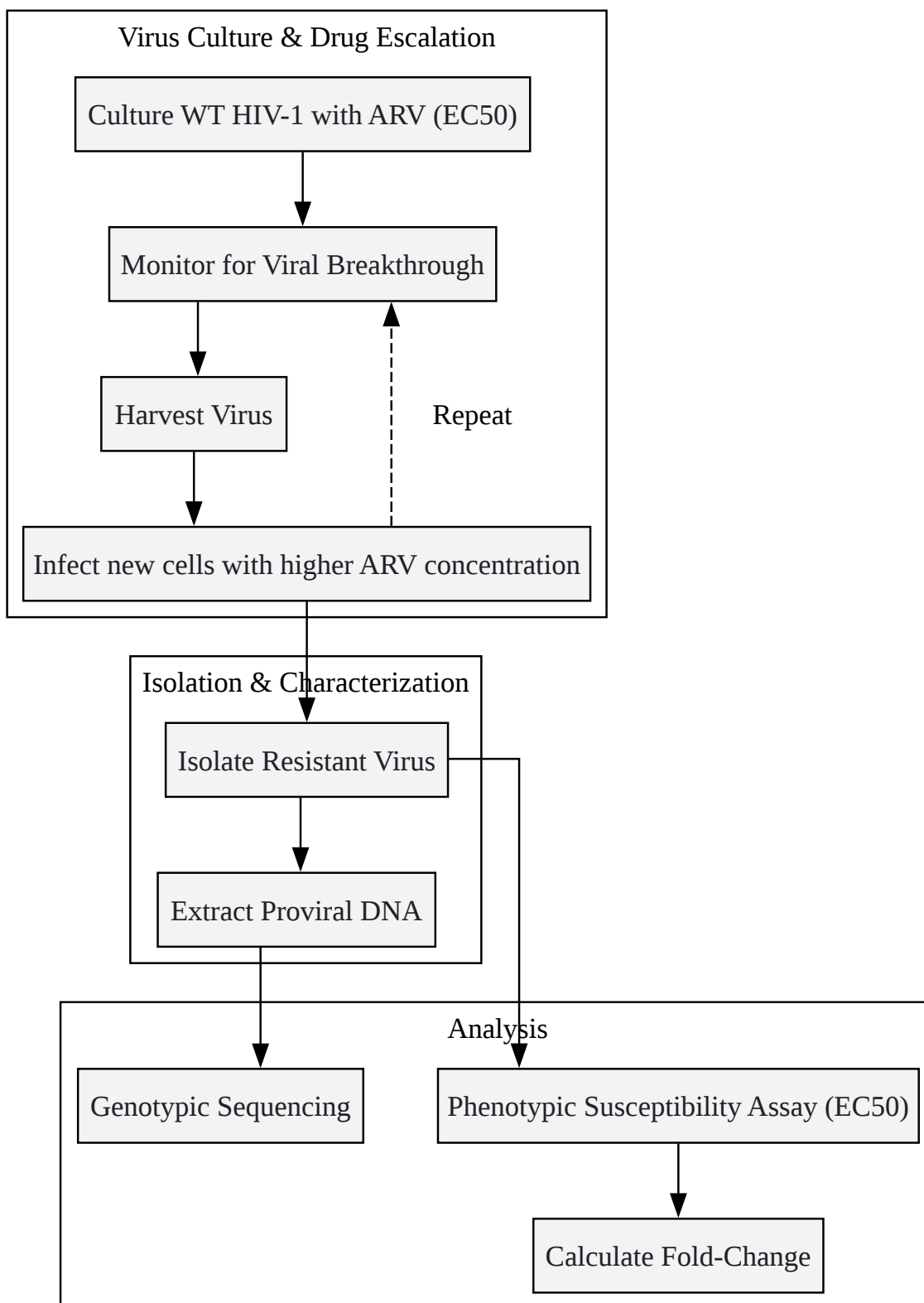
- A wild-type HIV-1 strain is cultured in a suitable T-cell line (e.g., MT-4 cells) in the presence of the antiretroviral drug at a starting concentration around its EC50.
- The culture is monitored for signs of viral replication (e.g., cytopathic effect or p24 production).
- Once viral breakthrough is observed (i.e., replication occurs despite the presence of the drug), the culture supernatant containing the virus is harvested.
- This virus is then used to infect fresh cells in the presence of a higher concentration of the drug (e.g., 2- to 3-fold increase).
- This process of dose escalation is repeated for multiple passages.

2. Isolation and Characterization of Resistant Virus:

- After several passages, the virus that can replicate at high drug concentrations is isolated.
- The proviral DNA from the infected cells is extracted.

3. Genotypic and Phenotypic Analysis:

- Genotypic Analysis: The gene encoding the drug's target (e.g., capsid for **lenacapavir**, integrase for cabotegravir, reverse transcriptase for rilpivirine) is sequenced to identify mutations.
- Phenotypic Analysis: The susceptibility of the selected virus to the drug is determined using the antiviral activity assay described above. The EC50 of the resistant virus is compared to the wild-type virus to calculate the fold-change in resistance.



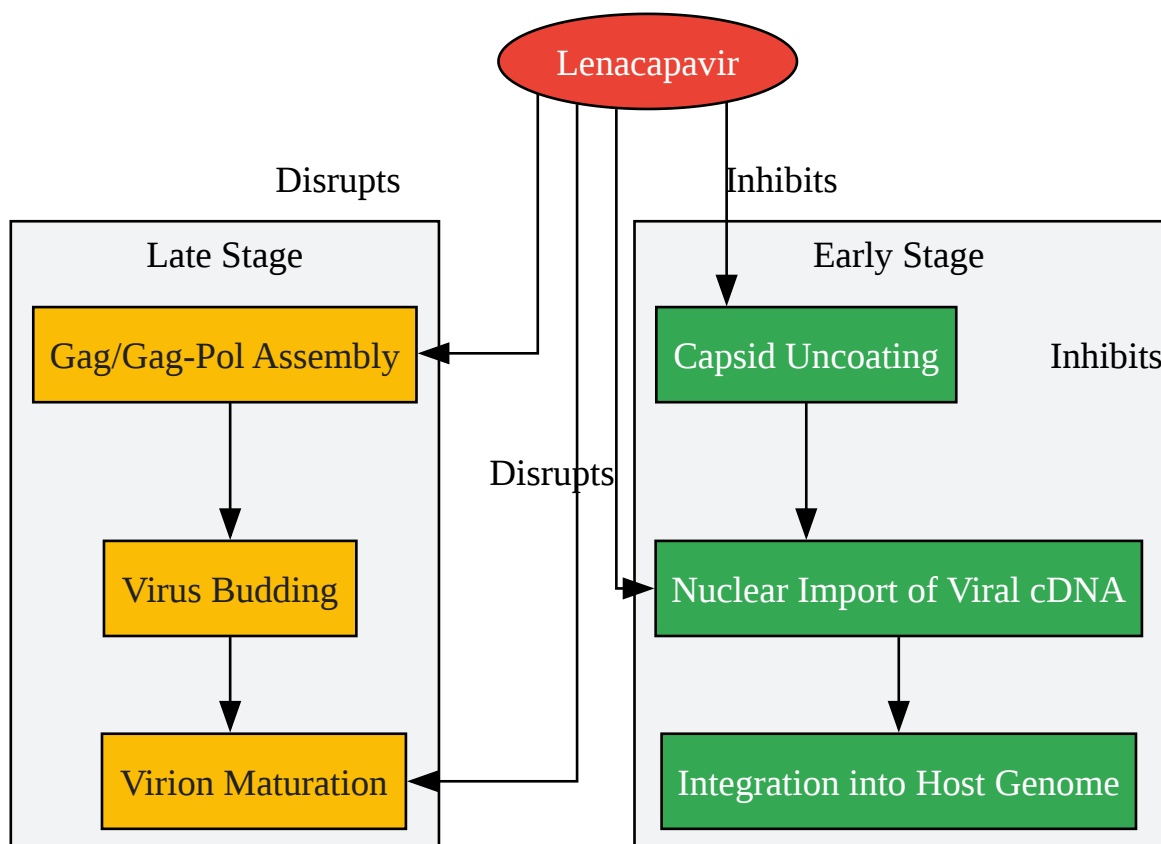
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In Vitro Resistance Selection Workflow

Signaling Pathways and Logical Relationships

Mechanism of Action of Lenacapavir

Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle. It binds to the interface between capsid protein (p24) subunits, interfering with both early and late stages of replication.



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Lenacapavir's Multi-stage Mechanism of Action

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